(1S)-1-cyclobutylethan-1-ol
Description
Significance of Chiral Secondary Alcohols in Asymmetric Synthesis
Chiral secondary alcohols are fundamental building blocks in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. Their importance stems from their prevalence in natural products and pharmaceuticals, and their utility as versatile synthetic intermediates. The hydroxyl group can be readily transformed into a variety of other functional groups, and its stereochemistry can direct subsequent reactions, making these alcohols invaluable in the construction of stereochemically complex molecules. rsc.orgru.nlnih.gov The asymmetric synthesis of chiral secondary alcohols can be achieved through various methods, including the catalytic enantioselective addition of organometallic reagents to aldehydes and the asymmetric reduction of prochiral ketones. acs.orgacs.org
Historical Context of Cyclobutane (B1203170) Chemistry and Chiral Cyclobutyl Systems
The study of cyclobutane chemistry has a rich history, with the first synthesis of cyclobutane itself reported in 1907. wikipedia.orgnih.govru.nl Initially, the high ring strain of the cyclobutane ring was a primary focus of investigation. nih.govsolubilityofthings.com This strain, however, also imparts unique reactivity that can be harnessed in organic synthesis. solubilityofthings.com While cyclobutane itself has limited direct biological or commercial significance, its derivatives are found in nature and are increasingly incorporated into drug candidates. wikipedia.orgnih.gov The development of methods for synthesizing chiral cyclobutane systems has been a more recent advancement, driven by the need for novel three-dimensional scaffolds in medicinal chemistry. researchgate.netacs.org These systems offer a way to introduce conformational restriction and unique spatial arrangements of functional groups, which can be advantageous for biological activity. nih.govru.nl
Scope and Research Significance of (1S)-1-cyclobutylethan-1-ol
This compound is a specific chiral secondary alcohol that has emerged as a valuable intermediate in organic synthesis. Its structure, featuring a chiral center adjacent to a cyclobutane ring, makes it a useful starting material for the synthesis of more complex cyclobutane derivatives. Research has demonstrated its utility in creating intricate organic frameworks with potential applications in medicinal chemistry. The compound can undergo a variety of chemical transformations, including oxidation to form cyclobutyl acetic acid and substitution of the hydroxyl group. The synthesis of this compound itself can be achieved through several routes, with catalytic asymmetric hydrogenation of cyclobutyl methyl ketone being a common and effective method for obtaining high enantiomeric purity.
Interactive Data Table: Properties of 1-Cyclobutylethan-1-ol
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | nih.gov |
| Molar Mass | 100.16 g/mol | nih.gov |
| IUPAC Name | This compound | fluorochem.co.uk |
| CAS Number | 1563594-44-4 | fluorochem.co.ukariboreagent.com |
| InChI Key | PFGPCAYJUYSJJS-YFKPBYRVSA-N | fluorochem.co.uk |
| Canonical SMILES | CC@HC1CCC1 | fluorochem.co.uk |
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-cyclobutylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5(7)6-3-2-4-6/h5-7H,2-4H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGPCAYJUYSJJS-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1563594-44-4 | |
| Record name | (1S)-1-cyclobutylethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Strategies for 1s 1 Cyclobutylethan 1 Ol and Analogous Chiral Cyclobutyl Alcohols
Enantioselective Catalytic Approaches
Modern asymmetric catalysis offers powerful tools for the efficient and highly selective synthesis of chiral molecules. Various catalytic systems have been investigated for the preparation of enantiomerically enriched cyclobutylethanols.
Asymmetric Hydrogenation Methodologies
Asymmetric hydrogenation of prochiral ketones stands as a cornerstone of enantioselective synthesis. This method involves the use of a chiral catalyst to stereoselectively deliver hydrogen to the carbonyl group of a ketone, such as cyclobutyl methyl ketone, to produce the desired chiral alcohol.
Ruthenium and rhodium-based catalysts are prominent in this field. Chiral diphosphine ligands, such as BINAP, complexed with ruthenium are effective for the asymmetric hydrogenation of various ketones. brainly.com Specifically, Ru-BINAP complexes have been noted as a common and effective method for the catalytic asymmetric hydrogenation of cyclobutyl methyl ketone, leading to high enantiomeric purity of the resulting alcohol. chegg.com The general principle involves the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of hydrogen from the metal to the carbonyl carbon.
Another class of effective ligands for ruthenium-catalyzed asymmetric hydrogenation includes cinchona alkaloid-derived NNP ligands, which have demonstrated the ability to produce valuable chiral alcohols with exceptionally high enantiomeric excess (up to 99.9% ee) from aromatic and heteroaromatic ketones. google.com While specific examples for cyclobutyl methyl ketone with these particular ligands are not extensively detailed in the provided literature, the broad applicability of these catalysts suggests their potential utility.
Rhodium-catalyzed asymmetric hydrogenation has also emerged as a powerful tool in the pharmaceutical industry for the synthesis of chiral drugs and their intermediates. chegg.comethz.ch These catalysts, often employing chiral phosphine (B1218219) ligands, are known for their high efficiency and selectivity.
| Catalyst System | Substrate | Product | Enantiomeric Excess (e.e.) | Yield | Reference |
| Ru-BINAP complexes | Cyclobutyl methyl ketone | (1S)-1-cyclobutylethan-1-ol | High | Not specified | chegg.com |
| Chiral diphosphine-RuCl2-1,2-diamine complexes | Simple ketones | Enantiopure alcohols | High | High | brainly.com |
| Cinchona alkaloid-based NNP ligands with Ru complexes | Aromatic and heteroaromatic ketones | Chiral alcohols | Up to 99.9% | Not specified | google.com |
Organocatalytic Transformations for Chiral Cyclobutylethanol Formation
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major pillar of asymmetric synthesis. These catalysts offer several advantages, including being metal-free, often less sensitive to air and moisture, and readily available. For the synthesis of chiral alcohols, organocatalytic approaches typically involve the enantioselective addition of a nucleophile to a carbonyl compound.
While specific examples of organocatalytic methods for the direct synthesis of this compound are not extensively documented in the public domain, the principles of organocatalysis can be applied. For instance, chiral proline and its derivatives are well-known to catalyze asymmetric aldol (B89426) and Michael reactions. brainly.comchegg.comwikipedia.org In a hypothetical approach to a cyclobutyl ethanol (B145695) derivative, a chiral organocatalyst could be employed to facilitate the enantioselective addition of a carbon nucleophile to a cyclobutyl aldehyde or a related electrophile. The resulting intermediate could then be further transformed into the target alcohol.
The development of organocatalytic methods for the synthesis of chiral cyclobutylethanols represents an active area of research, with the potential for novel and efficient synthetic routes.
Dual Catalysis Systems for Enantiocontrolled Synthesis
Dual catalysis, where two distinct catalytic cycles operate synergistically, has emerged as a powerful strategy to achieve transformations that are difficult or impossible with a single catalyst. This approach can involve the combination of a metal catalyst with an organocatalyst, two different metal catalysts, or a photocatalyst with another catalyst.
In the context of synthesizing chiral cyclobutyl alcohols, a dual catalytic system could potentially be employed to enhance enantioselectivity and reactivity. For example, a Lewis acid catalyst could activate the cyclobutyl methyl ketone towards nucleophilic attack, while a chiral organocatalyst directs the stereochemical outcome of the reaction.
Photoredox catalysis, when combined with a chiral catalyst, offers another avenue. A photosensitizer can generate a reactive intermediate from one of the substrates, which then engages with a chiral catalyst in an enantioselective bond-forming step. While specific applications of dual catalysis for the synthesis of this compound are yet to be widely reported, the versatility of this approach suggests its high potential for developing novel and efficient synthetic methodologies.
Bio-Catalytic Methods for Stereoselective Reduction
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild reaction conditions. For the synthesis of chiral alcohols, oxidoreductases, particularly alcohol dehydrogenases (ADHs), are of great interest. These enzymes can reduce prochiral ketones to their corresponding chiral alcohols with excellent enantioselectivity.
The use of baker's yeast (Saccharomyces cerevisiae), which contains a variety of reductases, is a well-established method for the asymmetric reduction of ketones. chegg.comethz.ch It has been shown to reduce cyclic ketones with a high degree of stereoselectivity. chegg.com The reduction process in yeast typically involves the transfer of a hydride from the cofactor NADH or NADPH to the carbonyl group of the substrate, with the stereochemical outcome being determined by the enzyme's active site.
Isolated ADHs offer a more controlled approach, allowing for optimization of reaction conditions and potentially higher selectivity. Many ADHs follow Prelog's rule, delivering the hydride to the Re face of the carbonyl, while others exhibit anti-Prelog selectivity, delivering to the Si face. This diversity allows for the synthesis of both enantiomers of a chiral alcohol. While specific data on the biocatalytic reduction of cyclobutyl methyl ketone is not abundant, the broad substrate scope of many ADHs suggests that this is a viable and environmentally friendly approach to this compound.
| Biocatalyst | Substrate Type | Product | Key Features |
| Baker's Yeast (Saccharomyces cerevisiae) | Prochiral ketones, including cyclic ketones | Chiral alcohols | Environmentally friendly, readily available, high stereoselectivity. chegg.comethz.ch |
| Isolated Alcohol Dehydrogenases (ADHs) | Prochiral ketones | Chiral alcohols | High enantioselectivity, predictable stereochemistry (Prelog or anti-Prelog), allows for process optimization. |
Multi-Step Conversions and Precursor-Based Syntheses
In addition to direct catalytic asymmetric methods, multi-step synthetic sequences starting from readily available building blocks are crucial for accessing complex chiral molecules.
Strategies Utilizing Ethyl Acetoacetate (B1235776) as a Building Block
Ethyl acetoacetate is a versatile C4 building block in organic synthesis due to its acidic α-protons and the presence of both ester and ketone functionalities. A multi-step synthesis of 1-cyclobutylethan-1-ol from ethyl acetoacetate has been devised. While this specific literature does not detail the stereochemical control, it provides a foundational pathway that could be adapted for an asymmetric synthesis.
The general, non-stereospecific synthesis involves the following key steps:
Alkylation: The first step is the deprotonation of the α-carbon of ethyl acetoacetate with a suitable base, such as sodium ethoxide, followed by reaction with 1,3-dibromopropane. This results in a cyclization reaction to form ethyl 1-acetylcyclobutane-1-carboxylate.
Decarboxylation: The resulting β-keto ester is then subjected to saponification (hydrolysis of the ester) followed by acidification and heating. This sequence leads to decarboxylation, yielding cyclobutyl methyl ketone.
Reduction: The final step is the reduction of the ketone functionality of cyclobutyl methyl ketone to the desired alcohol, 1-cyclobutylethan-1-ol. This can be achieved using a standard reducing agent like sodium borohydride.
To adapt this synthesis for the production of this compound, the final reduction step would need to be performed asymmetrically, for example, by using one of the catalytic hydrogenation or biocatalytic methods described in the preceding sections.
Ring-Opening Reactions in Cyclobutane (B1203170) Systems
The inherent ring strain of cyclobutane derivatives makes them valuable precursors for ring-opening reactions, providing access to a variety of functionalized acyclic structures. In the context of synthesizing chiral alcohols, asymmetric ring-opening of prochiral cyclobutanones or kinetic resolution of racemic cyclobutanes represents a powerful strategy. These transformations are often catalyzed by transition metals, such as nickel, copper, or palladium, in conjunction with chiral ligands. sioc.ac.cnresearchgate.netdicp.ac.cn
For instance, the enantioselective desymmetrization of prochiral cyclobutanones can be achieved through metal-catalyzed ring-opening with various nucleophiles. dicp.ac.cn This process can generate chiral intermediates that, upon further transformation, yield chiral alcohols. Similarly, donor-acceptor (DA) cyclobutanes can undergo highly enantioselective ring-opening and annulation reactions with nucleophiles like alcohols, amines, and enol silyl (B83357) ethers. researchgate.net These reactions often proceed with excellent diastereoselectivities and enantioselectivities (up to 99% ee), offering a versatile route to optically active δ-functionalized carbon skeletons. sioc.ac.cnresearchgate.net
A notable strategy involves the NBS-mediated ring expansion of cyclobutanols. For example, the addition of a protected indole (B1671886) to a cyclobutanone (B123998) can yield a key cyclobutanol (B46151) intermediate. thieme-connect.com Subsequent treatment with an electrophilic bromine source like N-bromosuccinimide (NBS) can trigger a semi-pinacol type rearrangement, leading to ring expansion and the formation of a more complex carbocyclic system. thieme-connect.com This pathway highlights how the cyclobutane ring can serve as a latent functional group, enabling the construction of intricate molecular architectures.
| Catalyst System | Substrate Type | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| Nickel/TOX Ligand | Donor-Acceptor Cyclobutanes | Asymmetric Ring-Opening | High enantioselectivity (up to 99% ee) | sioc.ac.cnresearchgate.net |
| Copper/SaBOX Ligand | Donor-Acceptor Cyclobutanes | Asymmetric Annulation | Excellent diastereoselectivity (>99/1 dr) | sioc.ac.cnresearchgate.net |
| Palladium/Chiral Ligand | Prochiral Cyclobutanones | Asymmetric α-Arylation | Creates quaternary carbon stereocenters | dicp.ac.cn |
| N-Bromosuccinimide (NBS) | Indole-substituted Cyclobutanols | Ring Expansion | Transition-metal-free synthesis of carbazoles | thieme-connect.com |
Carbocation Reduction Pathways
Carbocation intermediates play a pivotal role in the rearrangement and functionalization of cyclobutane systems. The formation of a carbocation adjacent to the cyclobutane ring can be initiated by the departure of a leaving group from a precursor, such as a cyclobutanol. The subsequent fate of this carbocation dictates the final product structure. Pathways can include rearrangement via ring expansion or contraction, trapping by a nucleophile, or reduction.
In ring expansion reactions, the partial carbocation character in the transition state is stabilized by the migration of one of the cyclobutane ring bonds, leading to a cyclopentyl cation. thieme-connect.com This process is driven by the release of ring strain. The migratory aptitude of different carbon moieties influences the regioselectivity of the rearrangement. thieme-connect.com
While direct reduction of a carbocation to form this compound is a specific pathway, the underlying principles are found in related transformations. For instance, the synthesis of cyclobutanol derivatives can proceed through intermediates that possess carbocation character. researchgate.net The stereochemical outcome of such reactions can be controlled by chiral catalysts or auxiliaries. A sequential enantioselective reduction of a ketone to a chiral alcohol, followed by a diastereospecific functionalization, demonstrates a powerful method for installing multiple stereocenters. researchgate.net This highlights that the reduction step can precede or follow the formation of the cyclobutane ring, with carbocationic intermediates often influencing the stereochemistry and regiochemistry of bond-forming events.
Olefin Hydration and Related Addition Reactions for Alcohol Formation
The direct addition of water across a carbon-carbon double bond (olefin hydration) is a highly atom-economical method for synthesizing alcohols. nih.gov For the synthesis of chiral alcohols like this compound, the key challenge lies in controlling the enantioselectivity of the addition. Traditional acid-catalyzed hydration of an olefin such as vinylcyclobutane proceeds through a carbocation intermediate, which typically leads to a racemic mixture of the alcohol. researchgate.net
Modern synthetic chemistry has overcome this limitation through biocatalysis. The directed evolution of enzymes, such as styrene (B11656) hydratases, has enabled the highly enantioselective hydration of unactivated alkenes. nih.govresearchgate.net These evolved enzymes can facilitate the addition of water to styrenes and related compounds with exceptional stereocontrol, often yielding chiral alcohols in practically enantiopure form (e.r. >99.9:0.1). nih.gov This "dream reaction" uses water as the sole reagent, generates no byproducts, and proceeds under mild conditions, representing a significant advancement in green chemistry. nih.gov The proposed mechanism involves a cooperative Brønsted acid-base catalysis within the enzyme's active site, which activates both the alkene and the water molecule for asymmetric addition. nih.gov
| Method | Catalyst/Reagent | Conditions | Stereoselectivity | Advantages | Reference |
|---|---|---|---|---|---|
| Acid-Catalyzed Hydration | Mineral Acids (H₂SO₄, H₃PO₄) | High Temperature/Pressure | Racemic | Simple, inexpensive catalyst | researchgate.net |
| Biocatalytic Hydration | Evolved Styrene Hydratase | Ambient Temperature, Aqueous | High (>99:1 e.r.) | High enantioselectivity, green, atom-economical | nih.govresearchgate.net |
| Zeolite-Catalyzed Hydration | HZSM-5 Zeolite | 200 °C, 1.0 MPa | Not specified for chiral centers | Heterogeneous catalyst, stable | nih.gov |
Green Chemistry Principles in the Synthesis of Chiral Cyclobutylethanols
The synthesis of chiral alcohols is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. rsc.org Biocatalysis, as discussed above, is a cornerstone of this approach, offering high selectivity under mild, aqueous conditions. nih.govresearchgate.net Beyond biocatalysis, alternative energy sources and reaction media are being explored to create more sustainable synthetic protocols.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov Unlike conventional heating where heat is transferred through the vessel walls, microwave irradiation directly heats the reactants and solvent, leading to rapid temperature increases and significantly reduced reaction times. nih.gov Reactions that might take several hours under conventional reflux can often be completed in minutes using microwave technology. nih.govorganic-chemistry.org
This technique has been successfully applied to the synthesis of a wide range of heterocyclic compounds and other medicinally relevant molecules. nih.gov For example, the microwave-assisted synthesis of chiral oxazolines and bibenzimidazoles proceeds rapidly and in high yield. rsc.orgresearchgate.net The benefits include not only speed but also often higher product yields and purity. organic-chemistry.org Applying this technology to the synthesis of this compound, for instance in a catalytic asymmetric reduction of cyclobutyl methyl ketone, could dramatically shorten the synthesis time and improve energy efficiency. frontiersin.org
Ultrasound-Mediated Chemical Transformations
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of radicals and accelerating mass transfer. nih.gov
Molecular Sieve Applications in Cyclobutylethanol Synthesis
Molecular sieves are crystalline aluminosilicates (zeolites) with uniform, microporous structures that allow them to selectively adsorb small molecules. ac-group.in.ua Their primary application in organic synthesis is as highly efficient drying agents. sigmaaldrich.com In reactions that produce water as a byproduct, such as esterifications or ketimine formations, the addition of molecular sieves can sequester the water, shifting the reaction equilibrium towards the products and significantly improving yields. sigmaaldrich.com
In the context of synthesizing this compound, molecular sieves can be invaluable. For example, if the synthesis involves a condensation step or the use of water-sensitive reagents, molecular sieves can ensure an anhydrous environment. They are easily removed by filtration, simplifying workup procedures. Beyond their role as desiccants, molecular sieves can also function as solid acid-base catalysts or as supports for other catalysts, further expanding their utility in green and sustainable synthetic protocols. researchgate.net
Catalytic Synthesis Innovations
The development of efficient and stereoselective catalytic methods is crucial for accessing chiral cyclobutyl alcohols. Innovations in this area have centered on the use of transition metal complexes and, more recently, the integration of electrochemistry with organocatalysis to achieve high levels of enantioselectivity.
Recent Advances in Transition Metal Catalysis
Transition metal catalysis has become a powerful tool for the asymmetric synthesis of chiral alcohols. mdpi.com These methods often involve the use of chiral ligands to control the stereochemical outcome of the reaction. mdpi.com For the synthesis of chiral cyclobutyl alcohols, palladium-catalyzed reactions have shown considerable promise. For instance, Pd(II)-catalyzed enantioselective C(sp³)–H arylation of aliphatic ketones using a chiral transient directing group has been reported. researchgate.net This strategy allows for the efficient synthesis of chiral trisubstituted cyclobutanes from simpler starting materials. researchgate.net
Another significant advancement is the use of palladium catalysis for the enantioselective functionalization of C(sp³)–H bonds using chiral ligands like 3,3′-dihalogen-BINOL. Furthermore, Pd(II)-catalyzed enantioselective C(sp³)–H cross-coupling of free carboxylic acids with organoboron reagents has been achieved using mono-protected amino acid (MPAA) ligands, providing an alternative route to chiral cyclobutanecarboxylic acids which can be precursors to the desired alcohols. researchgate.net The catalytic asymmetric hydrogenation of cyclobutyl methyl ketone is a common and effective method for obtaining high enantiomeric purity of this compound.
Recent research has also explored the use of other transition metals. For example, a cobalt-catalyzed cross-coupling reaction between alkyl iodides and cyclobutyl Grignard reagents has been developed, offering a general and chemoselective method for introducing the cyclobutyl group. researchgate.net Iridium catalysts have also been employed in the enantioselective transfer hydrogenative crotylation of alcohols, demonstrating the versatility of transition metals in these transformations. nih.gov
Table 1: Transition Metal-Catalyzed Synthesis of Chiral Cyclobutyl Derivatives
| Catalyst System | Substrate | Product Type | Key Features |
|---|---|---|---|
| Pd(II) / Chiral TDG | Aliphatic Ketones | Chiral Trisubstituted Cyclobutanes | Enantioselective C(sp³)–H arylation |
| Pd(II) / MPAA Ligands | Free Carboxylic Acids & Organoborons | Chiral Cyclobutanecarboxylic Acids | Enantioselective C(sp³)–H cross-coupling |
| Cobalt / Grignard Reagent | Alkyl Iodides & Cyclobutyl Grignard | Cyclobutyl-substituted Alkanes | Chemoselective and diastereoconvergent |
| Iridium / Chiral Ligand | Alcohols | Homoallylic Alcohols | Enantioselective transfer hydrogenation |
Electrochemical Organocatalysis in Asymmetric Synthesis
Electrochemical organocatalysis has emerged as a sustainable and powerful strategy for asymmetric synthesis, combining the advantages of electrosynthesis with the stereocontrol offered by organocatalysts. frontiersin.org This approach utilizes electricity to drive redox reactions, avoiding the need for chemical oxidants or reductants. frontiersin.org The coupling of electrochemistry with chiral transition metal catalysis or organocatalysis allows for precise control over the reaction conditions to achieve high enantioselectivity. frontiersin.org
In the context of chiral alcohol synthesis, electrochemical methods can be applied to the asymmetric reduction of ketones. mdpi.com Chiral amines have been used as catalytic additives for the asymmetric reduction of various ketones, albeit sometimes with modest chiral induction. mdpi.com A significant area of development is the use of redox mediators, such as TEMPO and its derivatives. Chiral N-oxide compounds have been successfully employed in the electrochemical oxidative kinetic resolution of secondary alcohols. mdpi.com
Recent advancements have focused on developing more efficient and selective systems. For example, an enantioselective bifunctional squaramide-catalyzed detrifluoroacetylative alkylation reaction has been developed under electrochemical conditions, yielding fluorine-containing molecules with high stereocontrol. researchgate.net Furthermore, the combination of electrochemical oxidation and chiral primary amine catalysis has enabled the catalytic asymmetric C-H functionalization of simple ketones. researchgate.net
Table 2: Electrochemical Organocatalysis in Asymmetric Synthesis
| Catalytic System | Reaction Type | Substrate | Key Features |
|---|---|---|---|
| Chiral Amines | Asymmetric Reduction | Ketones | Modest to good enantioselectivity |
| Chiral N-oxides (e.g., TEMPO derivatives) | Oxidative Kinetic Resolution | Secondary Alcohols | Effective for separating enantiomers |
| Bifunctional Squaramide | Detrifluoroacetylative Alkylation | Fluorine-containing compounds | High stereocontrol |
| Chiral Primary Amine | Asymmetric C-H Functionalization | Simple Ketones | Metal- and oxidant-free |
Elucidation of Stereochemistry and Absolute Configuration of 1s 1 Cyclobutylethan 1 Ol
Spectroscopic Methodologies for Absolute Configuration Assignment
Chiroptical spectroscopy methods are powerful, non-destructive techniques that probe the differential interaction of chiral molecules with polarized light. The absolute configuration of a molecule can be determined by comparing experimentally measured spectra with those predicted by quantum-mechanical calculations. researchgate.netnih.gov
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. ru.nlnih.gov As enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images), this technique is exceptionally well-suited for determining absolute configuration. nih.govspectroscopyeurope.com The process is particularly valuable for molecules like (1S)-1-cyclobutylethan-1-ol that lack a UV chromophore, a limitation for other chiroptical methods. spectroscopyeurope.com
The standard protocol involves measuring the experimental VCD spectrum of the enantiomer in solution (e.g., in deuterated chloroform, CDCl₃). spectroscopyeurope.com Concurrently, the VCD spectrum for a specific configuration (e.g., the 'S' configuration) is calculated using ab initio Density Functional Theory (DFT) methods. nih.govresearchgate.net The absolute configuration of the experimental sample is assigned by comparing the signs and relative intensities of the major experimental VCD bands to the calculated spectrum. americanlaboratory.com A strong correlation confirms the assignment, whereas a mirror-image correlation indicates the opposite enantiomer.
Table 1: Illustrative VCD Data for Absolute Configuration Assignment of this compound This table presents hypothetical data based on typical VCD analysis.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Experimental VCD Sign | Calculated (S)-enantiomer Frequency (cm⁻¹) | Calculated (S)-enantiomer VCD Sign | Assignment Confidence |
|---|---|---|---|---|---|
| C-O Stretch | 1095 | + | 1098 | + | High |
| O-H Bend | 1350 | - | 1355 | - | High |
| C-H Bend | 1455 | + | 1460 | + | High |
Electronic Circular Dichroism (ECD) is the differential absorption of circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. mdpi.comencyclopedia.pub While powerful, the application of ECD is most effective for molecules that possess a chromophore—a part of the molecule that absorbs light in this region. mdpi.com this compound itself lacks a strong chromophore, which results in very weak ECD signals that are difficult to analyze for definitive stereochemical assignment.
To overcome this limitation, a common strategy involves chemical derivatization to introduce a suitable chromophore. For chiral alcohols, derivatization with an achiral reagent containing an aromatic or carbonyl group can yield a molecule whose ECD spectrum is dominated by the newly introduced chromophore. The spatial interaction between this chromophore and the chiral center of the alcohol induces a predictable ECD signal, often a bisignate curve known as a Cotton effect, which can be correlated to the absolute configuration. frontiersin.org
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. purechemistry.orgkud.ac.in The resulting plot of rotation versus wavelength is known as an ORD curve. The behavior of this curve is highly dependent on the presence of chromophores within the molecule.
For compounds like this compound that are transparent in the measurable UV-Vis range, the ORD curve is typically a "plain curve." amrita.edu This curve shows a monotonic increase or decrease in the magnitude of optical rotation as the wavelength decreases, without exhibiting the peaks and troughs characteristic of a Cotton effect. amrita.edu While a plain curve does not provide the detailed structural information of an anomalous curve, the sign of the rotation at a standard wavelength (e.g., the sodium D-line at 589 nm) is a fundamental characteristic of a specific enantiomer.
Table 2: Representative ORD Data for this compound This table presents hypothetical specific rotation values for a plain ORD curve.
| Wavelength (nm) | Specific Rotation [α] (degrees) |
|---|---|
| 633 | +8.5 |
| 589 (Na D-line) | +10.2 |
| 546 | +12.1 |
| 436 | +21.5 |
Chromatographic and NMR-Based Enantiomeric Purity Assessment
Chromatographic techniques are the predominant methods for determining the enantiomeric purity (or enantiomeric excess, % ee) of a chiral sample. chromatographyonline.com These methods physically separate the two enantiomers, allowing for their individual quantification.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. researchgate.net The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. csfarmacie.cz The basis for this chiral recognition is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. sigmaaldrich.com
For the analysis of this compound, a polysaccharide-based CSP, such as one derived from cellulose (B213188) or amylose, would be a suitable choice. nih.gov The enantiomers are dissolved in a mobile phase (e.g., a mixture of hexane (B92381) and isopropanol) and passed through the column. A detector, typically UV, measures the concentration of each enantiomer as it elutes. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Table 3: Typical Chiral HPLC Parameters and Results for 1-cyclobutylethan-1-ol This table illustrates a potential HPLC separation outcome.
| Parameter | Value |
|---|---|
| Column | Chiralcel® OD-H (Cellulose-based CSP) |
| Mobile Phase | n-Hexane / 2-Propanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (t R ) of (1R)-enantiomer | 8.52 min |
| Retention Time (t R ) of (1S)-enantiomer | 9.78 min |
| Resolution (R s ) | 2.15 |
For volatile and thermally stable compounds such as this compound, Chiral Gas Chromatography (GC) is a highly effective analytical method for enantiomeric separation. hplc.sknih.gov Similar to chiral HPLC, the technique relies on a chiral stationary phase, most commonly a derivative of a cyclodextrin (B1172386) coated onto the inside of a capillary column. gcms.czlcms.cz
The separation mechanism involves the formation of temporary inclusion complexes between the analyte enantiomers and the chiral cyclodextrin cavities. Differences in the stability of these diastereomeric host-guest complexes result in different elution times. Research on analogous structures, such as 1-phenylethanol, has demonstrated successful baseline separation on cyclodextrin-based columns, suggesting a similar approach would be effective for 1-cyclobutylethan-1-ol. nih.gov
Table 4: Typical Chiral GC Parameters and Results for 1-cyclobutylethan-1-ol This table illustrates a potential GC separation outcome based on analogous compounds.
| Parameter | Value |
|---|---|
| Column | Hydrodex® β-TBDAc (derivatized β-cyclodextrin) |
| Carrier Gas | Hydrogen |
| Oven Program | 60°C (1 min hold), ramp to 150°C at 5°C/min |
| Detector | Flame Ionization Detector (FID) |
| Retention Time (t R ) of (1R)-enantiomer | 12.31 min |
| Retention Time (t R ) of (1S)-enantiomer | 12.65 min |
| Resolution (R s ) | 1.90 |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
NMR spectroscopy in an achiral environment does not differentiate between enantiomers, as their physical properties, including NMR spectra, are identical. libretexts.org The use of chiral shift reagents, typically lanthanide complexes with chiral ligands, overcomes this limitation. libretexts.orgyoutube.com These reagents are Lewis acids that can reversibly bind to Lewis basic sites in the substrate molecule, such as the hydroxyl group of this compound. libretexts.org
This interaction forms transient diastereomeric complexes, which have different magnetic environments. Consequently, the NMR signals of the enantiomers, which are identical in an achiral solvent, become separated (non-equivalent). youtube.com The magnitude of the chemical shift difference (ΔΔδ) between the signals for the two enantiomers is dependent on the concentration of the shift reagent and the specific proton being observed. nih.gov Lanthanide complexes like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), often abbreviated as Eu(hfc)₃, are commonly used for this purpose.
For 1-cyclobutylethanol (B24324), adding a chiral shift reagent to a solution of the racemic mixture would lead to the separation of key proton signals, such as the methine proton (CH-OH) and the methyl protons (CH₃). By integrating the separated signals, the enantiomeric excess (ee) of a sample can be accurately determined.
Table 1: Hypothetical ¹H NMR Data for Racemic 1-Cyclobutylethanol with a Chiral Shift Reagent This table presents illustrative data on how the chemical shifts of racemic 1-cyclobutylethanol might be affected by the addition of a chiral lanthanide shift reagent, such as Eu(hfc)₃, leading to the resolution of signals for the (S) and (R) enantiomers.
| Proton Signal | Chemical Shift (δ) without Reagent (ppm) | Chemical Shift (δ) with Reagent (ppm) - (S)-enantiomer | Chemical Shift (δ) with Reagent (ppm) - (R)-enantiomer | Chemical Shift Difference (ΔΔδ) (ppm) |
| CH-OH (quartet) | 3.85 | 4.55 | 4.65 | 0.10 |
| CH₃ (doublet) | 1.20 | 1.85 | 1.92 | 0.07 |
| Cyclobutyl CH | 1.90-2.10 | 2.60-2.80 | 2.65-2.85 | ~0.05 |
Kinetic Resolution and Stereochemical Determination
Kinetic resolution is a powerful method for separating enantiomers based on their differing rates of reaction with a chiral catalyst or reagent. wikipedia.org This difference in reactivity allows for the enrichment of one enantiomer, and the principles underlying this selectivity can also be used to determine the absolute configuration of the starting material.
Competing Enantioselective Conversion (CEC) Methods
The Competing Enantioselective Conversion (CEC) method is a reliable technique for assigning the absolute configuration of chiral alcohols. escholarship.orgnih.gov The method involves running two parallel reactions where the enantioenriched alcohol of interest is reacted with a reagent in the presence of each enantiomer of a chiral catalyst. nih.govresearchgate.net
One of the most common applications of the CEC method for secondary alcohols is enantioselective acylation using a catalyst such as homobenzotetramisole (HBTM). escholarship.orgnih.gov An enantioenriched sample of 1-cyclobutylethan-1-ol would be subjected to acylation (e.g., with acetic anhydride) in two separate experiments: one catalyzed by (R)-HBTM and the other by (S)-HBTM. Due to stereochemical matching, one catalyst enantiomer will acylate the alcohol significantly faster than the other. escholarship.org
After a fixed period, the reactions are quenched, and the conversion percentage in each reaction is measured, typically by ¹H NMR spectroscopy or thin-layer chromatography (TLC). escholarship.orgresearchgate.net By identifying which catalyst enantiomer led to a higher conversion, the absolute configuration of the alcohol can be assigned based on an established mnemonic for the catalyst system. researchgate.net
Table 3: Hypothetical Results for CEC Analysis of this compound This table illustrates hypothetical outcomes from a Competing Enantioselective Conversion experiment on this compound using (R)- and (S)-HBTM as catalysts. The faster reaction with the (S)-catalyst would confirm the (S)-configuration of the alcohol based on the established mnemonic for this catalytic system.
| Reaction | Chiral Catalyst | Reagent | Reaction Time | Conversion (%) | Conclusion |
| 1 | (R)-HBTM | Acetic Anhydride | 30 min | 15% | Mismatched Pair (Slower Reaction) |
| 2 | (S)-HBTM | Acetic Anhydride | 30 min | 65% | Matched Pair (Faster Reaction) |
Derivatization Strategies for Diastereomeric Analysis
Another robust method for determining stereochemistry via NMR is to convert the pair of enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent (CDA). libretexts.org Diastereomers have different physical properties and, therefore, distinct NMR spectra, allowing for their differentiation and quantification. libretexts.org
For a chiral alcohol like this compound, a common and effective CDA is Mosher's acid chloride, or α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). Reaction of the alcohol with an enantiomerically pure sample of MTPA-Cl (e.g., (R)-MTPA-Cl) forms a diastereomeric MTPA ester. If one starts with racemic 1-cyclobutylethanol, two diastereomers, (R,S)-MTPA ester and (R,R)-MTPA ester, are formed.
These diastereomers will exhibit different chemical shifts in both ¹H and ¹⁹F NMR spectra. By analyzing these differences and comparing them to established models of the MTPA esters' conformations, the absolute configuration of the original alcohol can be determined. This method is highly reliable and provides a wealth of structural information.
Table 4: Hypothetical ¹H NMR Chemical Shift Data for Diastereomeric MTPA Esters of 1-Cyclobutylethanol This table shows plausible ¹H NMR data for the diastereomeric esters formed by reacting (S)-1-cyclobutylethanol and (R)-1-cyclobutylethanol with (R)-MTPA-Cl. The distinct chemical shifts for corresponding protons allow for unambiguous assignment.
| Proton Signal | (S)-Alcohol + (R)-MTPA Ester (ppm) | (R)-Alcohol + (R)-MTPA Ester (ppm) | Chemical Shift Difference (Δδ) (ppm) |
| CH-O-MTPA (quartet) | 5.15 | 5.12 | 0.03 |
| CH₃ (doublet) | 1.35 | 1.40 | -0.05 |
| OCH₃ (singlet) | 3.54 | 3.58 | -0.04 |
Mechanistic Investigations of Reactions Involving 1s 1 Cyclobutylethan 1 Ol Formation and Transformation
Reaction Pathway Elucidation and Intermediate Characterization
The predominant method for synthesizing enantiomerically pure (1S)-1-cyclobutylethan-1-ol is the asymmetric reduction of the prochiral ketone, 1-cyclobutylethanone. A widely employed and studied pathway for this transformation is the Noyori-type asymmetric transfer hydrogenation (ATH). rug.nlrug.nl This catalytic cycle provides a well-understood framework for elucidating the reaction pathway.
The generally accepted mechanism for this ruthenium-catalyzed reaction involves a concerted, outer-sphere process. nih.gov The cycle begins with a catalyst precursor which, upon reaction with a base and a hydrogen donor (e.g., 2-propanol), generates the active catalyst. The ketone then coordinates to this active species, undergoes reduction, and the resulting chiral alcohol is released, regenerating the catalyst for the next cycle.
Within the catalytic cycle of asymmetric transfer hydrogenation, several key reactive intermediates are formed. The identification and characterization of these transient species are paramount to confirming the reaction pathway. The process typically begins with a stable precatalyst, such as [RuCl2(p-cymene)]2, which is activated in the presence of a chiral ligand (e.g., a tosylated diamine) and a base. bath.ac.uk
The key intermediates in the catalytic cycle are:
16-Electron Ruthenium-Amido Complex : After the precatalyst is activated and the ligand coordinates, a base removes a proton from the amine ligand, forming a 16-electron unsaturated ruthenium-amido complex. This species is highly reactive. bath.ac.uk
18-Electron Ruthenium-Hydride Complex : The ruthenium-amido complex reacts with a hydrogen donor, like 2-propanol, to form an 18-electron ruthenium-hydride intermediate. This is the key species that delivers the hydride to the ketone substrate. bath.ac.uk
These intermediates are typically short-lived and present in low concentrations, making their direct observation challenging. e3s-conferences.org Their existence is often inferred through a combination of kinetic studies and computational modeling.
The enantioselectivity of the asymmetric hydrogenation is determined at the hydride transfer step. The stereochemical outcome is governed by the relative energies of the two diastereomeric transition states, one leading to the (S)-alcohol and the other to the (R)-alcohol. Computational chemistry, particularly density functional theory (DFT), is a powerful tool for probing the structures and energies of these transition states. e3s-conferences.org
For the reduction of 1-cyclobutylethanone, the reaction proceeds through a six-membered, chair-like transition state. nih.gov In this arrangement, the ruthenium metal center, the hydride being transferred, the carbonyl carbon and oxygen of the ketone, and the nitrogen and its attached hydrogen from the chiral ligand are all involved. The substrate (1-cyclobutylethanone) can approach this Ru-H bond in two ways, but one is sterically favored due to the arrangement of the chiral ligand. The cyclobutyl and methyl groups of the ketone orient themselves to minimize steric clash with the ligand's substituents (e.g., the aryl group on the diamine).
The transition state leading to the this compound is lower in energy because it allows the bulkier cyclobutyl group to occupy a pseudo-equatorial position, minimizing steric interactions. uwindsor.ca
Table 1: Representative Calculated Free Energies for Diastereomeric Transition States
| Transition State | Calculated Relative Free Energy (kcal/mol) | Corresponding Product |
|---|---|---|
| TS-S | 0.0 | This compound |
| TS-R | +2.5 | (1R)-1-cyclobutylethan-1-ol |
Note: Data are representative and for illustrative purposes to show the energy difference that leads to enantioselectivity.
Stereochemical Outcomes and Mechanistic Implications
The stereochemistry of reactions involving the formation and transformation of this compound is a critical aspect, dictating the compound's utility as a chiral building block. Mechanistic investigations have focused on understanding the factors that control the three-dimensional arrangement of atoms during these chemical processes, thereby enabling the selective synthesis of the desired stereoisomer.
The formation of this compound is commonly achieved through the asymmetric reduction of the prochiral cyclobutyl methyl ketone. This transformation relies on the use of chiral catalysts or reagents to influence the facial selectivity of hydride attack on the carbonyl group. Two prominent and well-studied methods include the Corey-Bakshi-Shibata (CBS) reduction using chiral oxazaborolidine catalysts and catalytic asymmetric hydrogenation employing ruthenium-chiral phosphine (B1218219) complexes, such as those derived from 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP).
In the CBS reduction, the chiral oxazaborolidine catalyst coordinates with borane (B79455) and the ketone. The prevailing mechanistic model suggests the formation of a six-membered ring transition state in a boat-like conformation. The stereochemical outcome is dictated by the steric hindrance of the substituents on the ketone. The larger group (cyclobutyl) preferentially orients itself in a pseudo-equatorial position to minimize steric interactions with the catalyst's chiral framework, leading to the hydride being delivered to a specific face of the carbonyl, thus resulting in a high enantiomeric excess of the (S)-enantiomer.
Similarly, in the asymmetric hydrogenation catalyzed by Ru-BINAP complexes, the reaction is understood to proceed through a six-membered pericyclic transition state. The chiral diphosphine ligand (BINAP) creates a chiral environment around the ruthenium center. The ketone coordinates to the metal, and the hydride is transferred from the metal to the carbonyl carbon. The facial selectivity is controlled by the steric interactions between the ketone's substituents and the phenyl groups of the BINAP ligand, favoring the formation of one enantiomer over the other. Computational studies have indicated that the conjugative effects of the ketone's substituent groups also play a significant role in differentiating the prochiral faces of the ketone.
The stereochemical outcome of these reductions is highly dependent on the choice of catalyst and reaction conditions, often affording this compound in high enantiomeric purity.
| Substrate | Catalyst/Reagent | Reducing Agent | Product | Enantiomeric Excess (ee) |
| Cyclobutyl methyl ketone | (S)-TolBINAP/(R)-DMAPEN–Ru catalyst | H₂ | This compound | 47% |
| Cyclohexyl methyl ketone | (S)-TolBINAP/(R)-DMAPEN–Ru catalyst | H₂ | (R)-1-cyclohexylethanol | 47% |
| Cyclohexyl methyl ketone | Modified CBS catalyst | Borane | (R)-1-cyclohexylethanol | >95% |
This table presents representative data for the asymmetric reduction of cyclobutyl methyl ketone and a structurally similar substrate to illustrate the stereochemical outcomes achievable with different catalytic systems.
Transformations of this compound, such as the Mitsunobu reaction, also have well-defined stereochemical outcomes. The Mitsunobu reaction allows for the conversion of the alcohol into various other functional groups, including esters, ethers, and azides, through reaction with a suitable nucleophile in the presence of triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).
Mechanistically, the reaction is initiated by the attack of triphenylphosphine on DEAD to form a phosphonium (B103445) salt. This intermediate then activates the alcohol, converting the hydroxyl group into a good leaving group. The subsequent step is a nucleophilic attack by the chosen pronucleophile on the activated alcohol. This nucleophilic substitution proceeds via a classic S(_N)2 mechanism. A key implication of the S(_N)2 pathway is the inversion of stereochemistry at the chiral center. Therefore, when this compound undergoes a Mitsunobu reaction, the product will have the opposite (R) configuration at the carbon atom bearing the new functional group. This predictable stereochemical inversion makes the Mitsunobu reaction a powerful tool for accessing a range of enantiomerically pure compounds derived from this compound.
Computational and Theoretical Studies on 1s 1 Cyclobutylethan 1 Ol and Its Analogs
Quantum Chemical Calculations of Molecular Structure and Conformation
A full picture of the molecular structure and conformational landscape of (1S)-1-cyclobutylethan-1-ol, which would typically be provided by quantum chemical calculations, is not presently available in published research.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed for the geometry optimization of molecules to determine their lowest energy structures. This process involves sophisticated algorithms that iteratively adjust the atomic coordinates to find a minimum on the potential energy surface. For a molecule like this compound, DFT calculations would provide precise bond lengths, bond angles, and dihedral angles. However, specific studies applying DFT methods to optimize the geometry of this compound have not been reported in the accessible literature.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the cyclobutane (B1203170) ring and the rotation around the carbon-carbon and carbon-oxygen single bonds suggest that this compound can exist in multiple conformations. A thorough conformational analysis would map the potential energy surface of the molecule, identifying the various stable conformers and the energy barriers between them. This would offer insights into the molecule's dynamic behavior and the relative populations of its different shapes at various temperatures. Regrettably, no such conformational analysis or depiction of the potential energy surface for this compound has been documented in scientific papers.
Prediction and Correlation of Spectroscopic Data
Computational methods are powerful tools for predicting spectroscopic data, which can then be used to interpret experimental spectra or to identify compounds. The absence of specific computational studies on this compound means that predicted spectroscopic data are not available.
Calculated NMR Chemical Shifts (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for structure elucidation. Theoretical calculations of ¹H and ¹³C NMR chemical shifts can provide valuable support for the assignment of experimental spectra. Such calculations for this compound would involve determining the magnetic shielding of each nucleus within the optimized molecular structure. Without dedicated computational studies, these theoretical NMR data remain uncalculated.
Vibrational Frequency Computations (IR and Raman)
Computational chemistry can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in Infrared (IR) and Raman spectroscopy. These calculations can aid in the assignment of experimental vibrational spectra and provide a deeper understanding of the molecule's vibrational modes. For this compound, a theoretical vibrational analysis would detail the frequencies and intensities of its IR and Raman active modes. However, no such computational data has been published.
Electronic Absorption Spectra Calculations (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules, predicting the wavelengths of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) range. These calculations provide information about the electronic transitions within the molecule. A TD-DFT study of this compound would characterize its electronic excited states. At present, no such theoretical investigation into the electronic absorption properties of this compound is available in the scientific literature.
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule is paramount in determining its chemical reactivity. For this compound, computational chemistry offers a powerful lens to inspect the distribution of electrons and predict how the molecule will interact with other chemical species.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored in shades of red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack.
For a molecule like this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group, owing to the presence of lone pairs of electrons. This indicates that the oxygen atom is the primary site for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the protons on the carbon atoms would exhibit positive electrostatic potential, making them susceptible to nucleophilic interactions. The cyclobutyl and methyl groups, being relatively non-polar, would show a more neutral potential.
| Region of Molecule | Predicted Electrostatic Potential | Susceptibility to Attack |
| Oxygen of Hydroxyl Group | High Negative Potential (Red) | Electrophilic Attack |
| Hydrogen of Hydroxyl Group | High Positive Potential (Blue) | Nucleophilic Attack |
| Cyclobutyl and Methyl Groups | Neutral Potential (Green) | Low |
This interactive table provides a simplified representation of the expected MEP map for this compound based on the general principles of MEP theory for alcohols.
Charge Distribution Analysis
In this compound, the oxygen atom of the hydroxyl group is expected to carry a significant negative partial charge due to its high electronegativity. The carbon atom bonded to the oxygen and the hydrogen of the hydroxyl group will, in turn, bear positive partial charges. The carbon atoms of the cyclobutyl and methyl groups will have smaller partial charges, reflecting the relatively non-polar nature of C-C and C-H bonds. This charge distribution is a key factor in determining the molecule's dipole moment and its interactions with polar solvents and reagents.
| Atom | Predicted Partial Charge |
| Oxygen (O) | -0.7 to -0.8 e |
| Carbon (C) bonded to OH | +0.2 to +0.3 e |
| Hydrogen (H) of OH | +0.4 to +0.5 e |
| Other Carbon (C) atoms | -0.1 to +0.1 e |
| Other Hydrogen (H) atoms | +0.05 to +0.15 e |
This interactive table presents a hypothetical but representative charge distribution for 1-cyclobutylethanol (B24324) based on typical values obtained from computational chemistry studies on similar alcohols. The exact values can vary depending on the computational method and basis set used.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. wikipedia.orgtaylorandfrancis.com The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group, consistent with its role as a nucleophilic center. The LUMO, on the other hand, is likely to be distributed over the C-O bond and the adjacent carbon atoms, representing the sites for nucleophilic attack after protonation of the hydroxyl group. The energies of these orbitals can be calculated using quantum chemical methods, providing quantitative measures of the molecule's electron-donating and electron-accepting abilities.
| Orbital | Description | Predicted Energy (eV) |
| HOMO | Highest Occupied Molecular Orbital | -9 to -11 |
| LUMO | Lowest Unoccupied Molecular Orbital | +3 to +5 |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 12 to 16 |
This interactive table provides estimated energy ranges for the frontier molecular orbitals of a secondary alcohol like 1-cyclobutylethanol, based on computational studies of similar small organic molecules. The exact values are dependent on the level of theory and basis set employed in the calculation.
Thermodynamic Parameters and Stability Analysis
Computational chemistry can also be used to calculate various thermodynamic parameters for this compound and its analogs, providing insights into their relative stabilities and reaction thermodynamics. Key parameters that can be computed include the enthalpy of formation, entropy, and Gibbs free energy. These calculations are crucial for predicting the feasibility and spontaneity of chemical reactions.
The stability of different stereoisomers and conformers of 1-cyclobutylethanol can be compared by calculating their relative energies. For instance, the (1S) and (1R) enantiomers will have identical thermodynamic properties, but diastereomers, if they existed, would have different energies. Furthermore, the thermodynamic stability of this compound can be compared to its structural isomers to understand their relative abundance at equilibrium. nist.gov
| Thermodynamic Parameter | Description | Significance |
| Enthalpy of Formation (ΔHf°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | Indicates the intrinsic stability of the molecule. |
| Standard Entropy (S°) | A measure of the randomness or disorder of the molecule. | Contributes to the Gibbs free energy and influences the spontaneity of reactions. |
| Gibbs Free Energy of Formation (ΔGf°) | The free energy change when one mole of the compound is formed from its constituent elements in their standard states. | The most definitive measure of a molecule's stability under standard conditions. |
This interactive table outlines the key thermodynamic parameters that can be computationally determined and their importance in stability analysis.
Advanced Spectroscopic Characterization Techniques for In Depth Structural and Stereochemical Analysis
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathways
Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-resolution mass spectrometry provides a highly accurate measurement of an ion's mass, which is crucial for determining its elemental formula. Unlike nominal mass measurements, HRMS can distinguish between compounds that have the same integer mass but different chemical formulas. For (1S)-1-cyclobutylethan-1-ol, the molecular formula is C₆H₁₂O. HRMS can confirm this composition by measuring the exact mass of its molecular ion ([M]⁺) or, more commonly, its protonated form ([M+H]⁺).
The theoretical monoisotopic mass of C₆H₁₂O is 100.088815 Da. nih.gov An experimental HRMS measurement yielding a mass value extremely close to this theoretical value, within a narrow tolerance (typically <5 ppm), provides high confidence in the assigned elemental composition, ruling out other potential formulas with the same nominal mass.
Table 1: HRMS Data for this compound
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Nominal Mass | 100 Da |
| Theoretical Monoisotopic Mass | 100.088815 Da |
| Expected Ion (ESI+) | [M+H]⁺ |
| Expected m/z (ESI+) | 101.096620 Da |
Note: Data is based on theoretical calculations. Experimental values would be expected to be within a few parts per million (ppm) of the theoretical mass.
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, the fragmentation is characteristic of secondary alcohols and compounds containing a cyclobutane (B1203170) ring. libretexts.orgwhitman.edu
Key fragmentation pathways include:
Alpha-Cleavage: This is a common pathway for alcohols where the bond between the carbinol carbon (the carbon bearing the -OH group) and an adjacent carbon is broken. For 1-cyclobutylethan-1-ol, this can occur in two ways:
Cleavage of the methyl group (CH₃•) results in a stable, resonance-stabilized oxonium ion at m/z 85.
Cleavage of the cyclobutyl group (C₄H₇•) leads to the formation of a protonated acetaldehyde (B116499) ion at m/z 45.
Dehydration: Alcohols readily lose a molecule of water (H₂O, 18 Da) under MS conditions, leading to the formation of an alkene radical cation. libretexts.org This would result in a fragment ion at m/z 82.
Cyclobutane Ring Fragmentation: The strained cyclobutane ring can undergo cleavage. A common fragmentation for cyclobutyl-substituted compounds involves the loss of ethene (C₂H₄, 28 Da), which would lead to a fragment at m/z 72. Further fragmentation can produce characteristic ions at m/z 57 (C₄H₉⁺) and m/z 43 (C₃H₇⁺).
Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 101)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 101 | 83 | H₂O (18 Da) | Protonated cyclobutylethylidene or methylenecyclopentane |
| 101 | 85 | CH₄ (16 Da) | Protonated cyclobutyl methyl ketone |
| 101 | 57 | C₂H₄O (44 Da) | Cyclobutyl cation (C₄H₉⁺) |
| 101 | 45 | C₄H₈ (56 Da) | Protonated acetaldehyde (CH₃CHOH⁺) |
Chiroptical Spectroscopy for Absolute Configuration Confirmation
Chiroptical spectroscopy involves the differential interaction of chiral molecules with left and right circularly polarized light. Techniques such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are paramount for the non-destructive determination of a molecule's absolute configuration. yale.edu
Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength, while Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. The resulting ECD spectrum, a plot of Δε versus wavelength, shows positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's stereochemistry.
For a molecule like this compound, which lacks a strong chromophore, the ECD signals in the accessible UV-Vis range are typically weak. To perform reliable quantitative analysis, derivatization with a chromophoric group is often employed. Alternatively, multicomponent assemblies with a metal complex can be used to induce a strong ECD signal. acs.orgresearchgate.net
The intensity of the ECD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). By creating a calibration curve with samples of known enantiomeric purity, the ee of an unknown sample of 1-cyclobutylethan-1-ol can be determined with high accuracy.
Table 3: Principles of Quantitative Chiroptical Analysis
| Technique | Principle | Application to this compound |
| ORD | Measures the variation of optical rotation with wavelength. The shape of the curve (Cotton effect) is stereochemically informative. | Can be used to confirm chirality, but ECD is generally preferred for quantitative work and absolute configuration assignment. |
| ECD | Measures differential absorption of circularly polarized light. The sign and magnitude of Cotton effects are specific to an enantiomer. | The magnitude of a specific Cotton effect (after derivatization) can be correlated with the enantiomeric excess of the sample. |
The most definitive method for assigning the absolute configuration of a chiral molecule is the comparison of its experimental ECD spectrum with a theoretically computed spectrum. comporgchem.com This ab initio approach has become a cornerstone of modern stereochemical analysis. nih.govnih.gov
The process involves the following steps:
Conformational Search: The potential energy surface of the molecule, this compound, is explored using molecular mechanics (MM) or quantum mechanics (QM) methods to identify all stable low-energy conformers.
Geometry Optimization: The geometries of these conformers are optimized at a higher level of theory, typically using Density Functional Theory (DFT).
Spectrum Calculation: For each conformer, the ECD spectrum is calculated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov
Boltzmann Averaging: The final theoretical spectrum is obtained by averaging the spectra of all significant conformers, weighted according to their Boltzmann populations based on their relative free energies. chemistrywithatwist.com
Comparison: The resulting theoretical spectrum for the (S)-configuration is then compared to the experimental ECD spectrum. An excellent agreement in the signs, positions, and relative intensities of the Cotton effects confirms that the absolute configuration of the sample is indeed (S). chemistrywithatwist.com If the experimental spectrum is a mirror image of the computed one, the absolute configuration is assigned as (R).
This powerful combination of experimental measurement and theoretical calculation provides an unambiguous and reliable assignment of the absolute configuration without the need for chemical correlation or X-ray crystallography. comporgchem.com
1s 1 Cyclobutylethan 1 Ol As a Chiral Synthon and Intermediate in Complex Molecule Synthesis
Strategic Applications in the Construction of Stereochemically Defined Compounds
The utility of (1S)-1-cyclobutylethan-1-ol as a chiral synthon is prominent in the stereoselective synthesis of complex molecules. A key strategy involves leveraging its predefined stereocenter to direct the formation of new stereocenters, ensuring a high degree of stereochemical control throughout a synthetic sequence. This is crucial in the development of pharmaceuticals, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.
Research has demonstrated that the chiral center adjacent to the cyclobutane (B1203170) ring can influence the stereochemical outcome of reactions at other positions in the molecule. For instance, its application has been explored in the synthesis of kinase inhibitors featuring a cis-1,3-disubstituted cyclobutane core. In such syntheses, the stereochemistry of the starting alcohol can be relayed to control the relative orientation of substituents on the cyclobutane ring, leading to the desired stereoisomer.
The synthesis of this compound itself with high enantiomeric purity is often achieved through methods like the catalytic asymmetric hydrogenation of cyclobutyl methyl ketone, which establishes the critical stereocenter early in the synthetic process.
Derivatization Chemistry for Functional Group Interconversions and Extension
The hydroxyl group of this compound is a versatile handle for a wide array of chemical transformations, allowing for the interconversion into various other functional groups and the extension of the carbon skeleton. These derivatizations are fundamental to its role as a flexible intermediate in multi-step syntheses.
Common derivatization reactions include:
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, cyclobutyl methyl ketone.
Substitution: The hydroxyl group is an excellent leaving group after conversion to a sulfonate ester (e.g., tosylate or mesylate) or by direct reaction under specific conditions. This allows for nucleophilic substitution reactions to introduce a variety of functionalities with inversion of stereochemistry (SN2 mechanism). ub.eduvanderbilt.edu
Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to esters, ethers, and other derivatives with inversion of configuration at the chiral center.
These functional group interconversions are critical for building molecular complexity. For example, converting the hydroxyl group to a good leaving group enables the introduction of nitrogen-containing moieties, which are prevalent in many biologically active compounds.
Table 1: Selected Functional Group Interconversions of this compound
| Starting Material | Reagents | Product | Transformation Type |
| This compound | TsCl, pyridine | (1S)-1-cyclobutylethyl tosylate | Sulfonate Ester Formation |
| This compound | PPh₃, DEAD, RCO₂H | (1R)-1-cyclobutylethyl ester | Mitsunobu Esterification (Inversion) |
| This compound | SOCl₂ | (1R)-1-chloro-1-cyclobutylethane | Halogenation (Inversion) |
| This compound | PCC or PDC | Cyclobutyl methyl ketone | Oxidation |
Role in the Synthetic Endeavors Towards Pharmaceutical Intermediates and Related Compounds
The unique structural features of this compound and its derivatives make them valuable intermediates in the synthesis of pharmaceutical agents. The cyclobutane moiety is a desirable feature in drug design as it can act as a rigid scaffold, improve metabolic stability, and serve as a bioisostere for other groups.
While specific examples directly citing this compound in the synthesis of named pharmaceutical intermediates are not extensively detailed in the provided search results, its potential is evident from the synthesis of related structures. For example, cyclobutane-containing compounds are key components of kinase inhibitors. nih.gov The stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors highlights the importance of chiral cyclobutane building blocks.
Furthermore, the derivatization chemistry discussed previously opens pathways to a variety of pharmaceutical precursors. The conversion of the alcohol to an amine, for instance, is a common step in the synthesis of many active pharmaceutical ingredients. The ability to control the stereochemistry at the carbon bearing the cyclobutyl group is a significant advantage in constructing these complex targets.
The principles of using chiral synthons for the synthesis of enantiomerically pure drugs are well-established. Chiral alcohols, in general, are crucial intermediates for a wide range of pharmaceuticals, including antidepressants and cardiovascular drugs. The application of this compound fits within this broader context of asymmetric synthesis in the pharmaceutical industry.
Q & A
Basic: What are the key structural characteristics and spectroscopic methods for confirming the identity of (1S)-1-cyclobutylethan-1-ol?
This compound is a chiral secondary alcohol with a cyclobutyl group attached to the stereogenic carbon. Its molecular formula is C₆H₁₂O (MW: 100.16 g/mol) . Structural confirmation requires:
- NMR spectroscopy : ¹H NMR identifies protons on the cyclobutane ring (δ ~1.6–2.5 ppm) and the hydroxyl proton (δ ~1.0–2.0 ppm, broad). ¹³C NMR confirms the cyclobutyl carbons (δ ~20–35 ppm) and the alcohol-bearing carbon (δ ~70–75 ppm).
- Mass spectrometry (MS) : Electron ionization (EI-MS) shows a molecular ion peak at m/z 100.16 and fragmentation patterns consistent with cyclobutane ring cleavage.
- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated in analogous chiral alcohols .
Basic: What synthetic routes are commonly employed to prepare this compound?
Two primary approaches are used:
Enantioselective reduction of 1-cyclobutylketone : Catalytic asymmetric hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes) achieves high enantiomeric excess (ee) .
Grignard reaction : Cyclobutylmagnesium bromide reacts with acetaldehyde, followed by acidic workup. However, this method requires subsequent resolution of enantiomers via chiral chromatography .
Critical conditions : Reactions must be conducted under inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Post-synthesis purification via column chromatography or distillation is essential .
Advanced: How can researchers ensure enantiomeric purity during synthesis, and what analytical methods validate this?
Enantiomeric purity is critical for pharmacological applications. Methodological strategies include:
- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralcel OD-H) to separate enantiomers. Retention times and peak area ratios quantify ee .
- Polarimetry : Compare the observed optical rotation ([α]D) with literature values for the pure (1S)-enantiomer.
- Certificate of Analysis (COA) : Third-party validation of ee ≥99% via combined HPLC and polarimetric data ensures compliance with regulatory standards .
Advanced: What experimental design considerations are critical for studying the stability of this compound under varying conditions?
Stability studies should address:
- Thermal degradation : Accelerated aging tests (40–60°C) monitored via HPLC to detect decomposition products (e.g., cyclobutane derivatives).
- Photooxidation : Expose samples to UV light (λ = 254 nm) and analyze for peroxide formation or hydroxyl group oxidation .
- pH-dependent stability : Assess hydrolysis rates in buffered solutions (pH 1–12) using kinetic modeling.
Limitation : Degradation kinetics in aqueous matrices may not fully replicate real-world stability due to organic compound interactions, as noted in analogous experimental designs .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats are mandatory.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Store in airtight containers at room temperature , protected from light and moisture .
- First aid : In case of skin contact, wash with soap and water; consult a physician if irritation persists .
Advanced: How can this compound serve as a chiral building block in drug synthesis?
The cyclobutane ring introduces conformational rigidity, enhancing target binding affinity in drug candidates. Applications include:
- Catalytic asymmetric synthesis : The alcohol moiety undergoes Mitsunobu reactions to form ethers or esters with retained stereochemistry.
- Fragment-based drug discovery : Incorporation into kinase inhibitors or GPCR modulators improves metabolic stability .
Method validation : Ensure intermediates are characterized via 2D NMR (COSY, HSQC) and chiral SFC (supercritical fluid chromatography) .
Advanced: What strategies mitigate batch-to-batch variability in enantiomeric excess during large-scale synthesis?
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor ee in real-time during hydrogenation .
- Crystallization-induced asymmetric transformation : Use chiral resolving agents (e.g., tartaric acid derivatives) to enrich the desired enantiomer .
- Quality-by-Design (QbD) : Optimize reaction parameters (temperature, pressure, catalyst loading) using design-of-experiments (DoE) models .
Basic: What are the regulatory requirements for using this compound in preclinical studies?
- ICH Guidelines : Follow Q3A(R2) for impurity profiling (e.g., residual solvents ≤0.5%).
- Traceability : Reference standards must align with USP/EP pharmacopeial methods, including validated HPLC protocols .
- Documentation : Maintain batch records, COAs, and stability data for regulatory submissions .
Advanced: How do steric and electronic effects of the cyclobutyl group influence the compound’s reactivity?
- Steric hindrance : The strained cyclobutane ring slows nucleophilic substitution but enhances selectivity in SN2 reactions.
- Electronic effects : The electron-donating cyclobutyl group stabilizes adjacent carbocations in acid-catalyzed dehydrations.
Experimental validation : Compare reaction rates with cyclohexyl or cyclopentyl analogs using kinetic isotope effects (KIE) studies .
Advanced: What computational methods predict the physicochemical properties of this compound?
- Molecular dynamics (MD) simulations : Model solvation free energy and partition coefficients (logP) using force fields like OPLS-AA.
- Density Functional Theory (DFT) : Calculate pKa (≈15–16) and hydrogen-bonding capacity at the hydroxyl group.
- Docking studies : Predict binding modes in enzyme active sites (e.g., alcohol dehydrogenases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
